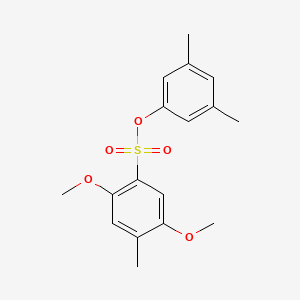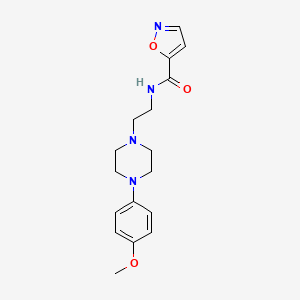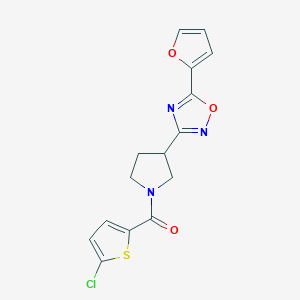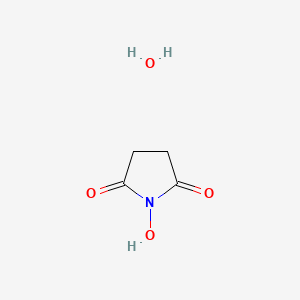![molecular formula C18H16ClF2N3O2S B2936840 5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 1222972-11-3](/img/structure/B2936840.png)
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorinated and methylsulfanyl group, along with a piperidine ring attached to a difluorobenzoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The difluorobenzoyl moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and van der Waals interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Uniqueness
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperidine ring and a pyrimidine ring in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2S/c1-27-18-22-9-13(19)15(23-18)17(26)24-6-4-10(5-7-24)16(25)12-8-11(20)2-3-14(12)21/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVISKJAKZOEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)C(=O)C3=C(C=CC(=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)
![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)



![N-[(2-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2936780.png)
